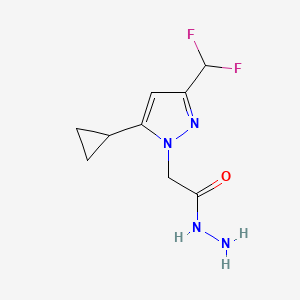

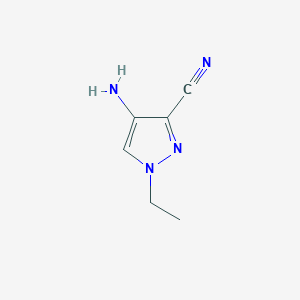

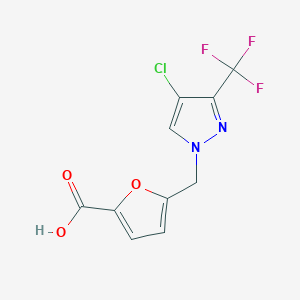

![molecular formula C15H10F6O2 B3039352 1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene CAS No. 101855-89-4](/img/structure/B3039352.png)

1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene

Overview

Description

1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 416.34 g/mol.

Scientific Research Applications

Aryne Route to Naphthalenes

The compound is used in the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene through the treatment of 1-bromo-4-(trifluoromethoxy)benzene, which in turn is utilized in the synthesis of various naphthalenes and their derivatives. This process demonstrates the compound's relevance in the formation of complex organic structures (Schlosser & Castagnetti, 2001).

Halogenation Processes

The compound is involved in controlled chlorination processes, leading to the production of various chlorinated derivatives. These processes demonstrate the compound's stability and reactivity in different halogenation reactions, which is significant in the synthesis of diverse organic compounds (Herkes, 1977).

Formation of Organofluorine Compounds

Used as an intermediate in the formation of organofluorine compounds, the compound demonstrates versatility in synthesizing various ortho-substituted derivatives. Its application here highlights its role in producing compounds with potential pharmaceutical and biological significance (Castagnetti & Schlosser, 2001).

Nucleophilic Trifluoromethoxylation

The compound is used in the preparation of an isolable pyridinium trifluoromethoxide salt, effective for SN2 reactions to form trifluoromethyl ethers. This underscores its role in facilitating nucleophilic trifluoromethoxylation, essential in synthesizing fluorinated organic compounds (Duran-Camacho et al., 2021).

Synthesis of Aliphatic Trifluoromethyl Ethers

Demonstrates its use in generating trifluoromethoxide anions, enabling the substitution of activated bromides and alkyl iodides. This showcases its potential in creating new classes of aliphatic trifluoromethyl ethers, expanding the scope of synthetic organic chemistry (Marrec et al., 2010).

Synthesis of Benzyl Ethers

It's involved in the synthesis of benzyl ethers, indicating its utility in creating various organic compounds with potential applications in different chemical industries (Poon & Dudley, 2006).

Electrophilic Trifluoromethylation

The compound is reactive in electrophilic trifluoromethylation, particularly in reactions with phenols, demonstrating its utility in modifying the structure of aromatic compounds (Stanek et al., 2008).

Electron-Withdrawing Properties

Exhibits strong electron-withdrawing properties, affecting the basicity of arylmetal compounds even when located in distant positions. This characteristic is crucial in various organic reactions and synthesis processes (Castagnetti & Schlosser, 2002).

Geometric Structure and Conformation Studies

The compound's structure and conformation have been extensively studied, providing valuable insights into its molecular behavior and interactions, crucial for understanding its reactivity and applications in material science (Shishkov et al., 2004).

Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

Used in the synthesis of ortho-trifluoromethoxylated aniline derivatives, demonstrating its importance in creating compounds with potential pharmaceutical and agrochemical applications (Feng & Ngai, 2016).

properties

IUPAC Name |

1-(trifluoromethoxy)-4-[[4-(trifluoromethoxy)phenyl]methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O2/c16-14(17,18)22-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)23-15(19,20)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVPIXBBOHUETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

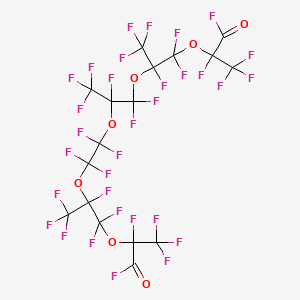

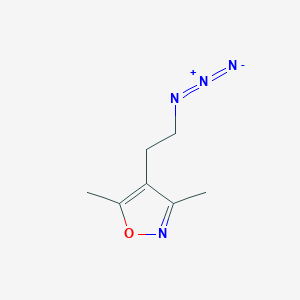

![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)

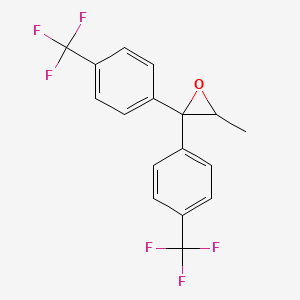

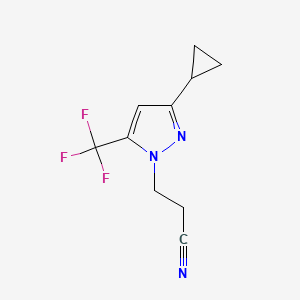

![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)

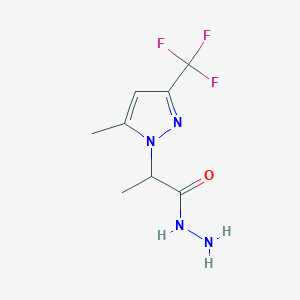

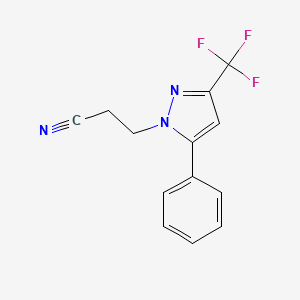

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3039286.png)

![4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine](/img/structure/B3039289.png)

![N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B3039292.png)